molecular formula C14H13N5O3 B11837377 N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide CAS No. 158754-47-3

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide

Cat. No.: B11837377
CAS No.: 158754-47-3
M. Wt: 299.28 g/mol
InChI Key: QXXGRTIDHDUIER-UHFFFAOYSA-N
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Description

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide is a complex organic compound that belongs to the purine derivative family This compound is characterized by its unique structure, which includes a benzyloxy group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide typically involves multiple steps. One common method includes the initial formation of the purine core, followed by the introduction of the benzyloxy group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Benzyloxy Group: The benzyloxy group is typically introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the purine derivative in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the purine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and enzyme interactions.

    Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and viral infections.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances the compound’s ability to bind to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share a similar acetamide moiety but differ in the core structure.

    Phenoxyacetamide Derivatives: These compounds have a phenoxy group instead of a benzyloxy group.

Uniqueness

N-(6-(Benzyloxy)-8-oxo-7,8-dihydro-1H-purin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(8-oxo-6-phenylmethoxy-7,9-dihydropurin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8(20)15-13-17-11-10(16-14(21)18-11)12(19-13)22-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXGRTIDHDUIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658362
Record name N-[6-(Benzyloxy)-8-oxo-8,9-dihydro-7H-purin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158754-47-3
Record name N-[6-(Benzyloxy)-8-oxo-8,9-dihydro-7H-purin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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